{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride might also interact with monoamine oxidase or similar enzymes.
Mode of Action
Based on the known action of 4-methoxyphenethylamine, it can be hypothesized that this compound might interact with its targets (potentially monoamine oxidase) and inhibit their activity . This inhibition could result in decreased deamination of monoamines, leading to an increase in the levels of these neurotransmitters.
Biochemical Analysis
Biochemical Properties
{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase, inhibiting its activity. This inhibition affects the deamination of neurotransmitters like tyramine and tryptamine . Additionally, it serves as a precursor for the synthesis of other organic compounds through alkylation reactions .
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. It influences the function of cells by modulating the activity of enzymes and proteins involved in these processes. For instance, its interaction with monoamine oxidase can impact neurotransmitter levels, thereby affecting neuronal signaling and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of monoamine oxidase by binding to its active site, preventing the deamination of neurotransmitters. This inhibition leads to increased levels of neurotransmitters, which can influence various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating neurotransmitter levels. At higher doses, it can cause toxic or adverse effects, such as neurotoxicity or disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of monoamine oxidase. This interaction affects the metabolic flux of neurotransmitters, leading to changes in their levels and activity. The compound may also interact with other enzymes and cofactors involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 3-methoxyphenylacetic acid with 4-bromoaniline under specific conditions to form the desired product. The reaction is carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the product. The resulting product is then purified by recrystallization from an appropriate solvent, such as methanol, to obtain this compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness by employing continuous flow reactors and automated purification systems. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and sustainable may be explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and interactions, particularly in the context of neurotransmitter analogs.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A related compound with similar structural features but different functional groups and properties.
2-(3-Methoxyphenyl)ethylamine: Another similar compound with variations in the position of the methoxy group and ethylamine chain.
Uniqueness
{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(3-methoxyphenyl)ethyl]aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12;/h2-4,7-11H,5-6,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMJKXPCUKBUJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-99-4 | |
Record name | Benzenamine, 4-[2-(3-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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